molecular formula C6H12N2 B174634 (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 133097-95-7

(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B174634
CAS No.: 133097-95-7
M. Wt: 112.17 g/mol
InChI Key: YFDRYBUJCGOYCQ-PHDIDXHHSA-N
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Description

(1R,4R)-2-Methyl-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a unique structure with two nitrogen atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Scientific Research Applications

(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.

    Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: This isomer has different stereochemistry and may exhibit different reactivity and applications.

Uniqueness

Properties

IUPAC Name

(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDRYBUJCGOYCQ-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2C[C@@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576005
Record name (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133097-95-7
Record name (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 2
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(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 3
Reactant of Route 3
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 4
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 5
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 6
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

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